SM19712 free acid

Description

Properties

Molecular Formula |

C18H14ClN5O3S |

|---|---|

Molecular Weight |

415.9 g/mol |

IUPAC Name |

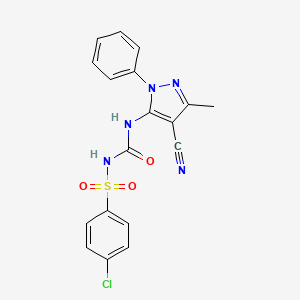

1-(4-chlorophenyl)sulfonyl-3-(4-cyano-5-methyl-2-phenylpyrazol-3-yl)urea |

InChI |

InChI=1S/C18H14ClN5O3S/c1-12-16(11-20)17(24(22-12)14-5-3-2-4-6-14)21-18(25)23-28(26,27)15-9-7-13(19)8-10-15/h2-10H,1H3,(H2,21,23,25) |

InChI Key |

CWLFPWRNPQXWLD-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Canonical SMILES |

CC1=NN(C(=C1C#N)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SM19712; SM-19712; SM 19712. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SM19712 Free Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM19712 is a potent and selective, non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key metalloprotease in the endothelin signaling pathway. By blocking the conversion of the inactive precursor big endothelin-1 (Big ET-1) to the highly potent vasoconstrictor and mitogen endothelin-1 (ET-1), SM19712 offers a promising therapeutic strategy for conditions associated with elevated ET-1 levels. This technical guide provides a comprehensive overview of the mechanism of action of SM19712, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Endothelin-Converting Enzyme

The primary mechanism of action of SM19712 is the competitive and selective inhibition of Endothelin-Converting Enzyme (ECE). ECE is a zinc metalloprotease responsible for the final and rate-limiting step in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor peptide implicated in various cardiovascular and inflammatory diseases.[1][2] SM19712, a sulfonylureid-pyrazole derivative, effectively blocks the active site of ECE, thereby preventing the proteolytic cleavage of Big ET-1 into the biologically active ET-1.[2] This leads to a reduction in circulating and local levels of ET-1, mitigating its downstream physiological effects.

Studies have demonstrated the high potency and selectivity of SM19712 for ECE. It shows significantly less activity against other metalloproteases, such as neutral endopeptidase 24.11 (NEP) and angiotensin-converting enzyme (ACE), highlighting its specific role in targeting the endothelin pathway.[3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.

Quantitative Data: Inhibitory Potency of SM19712

The inhibitory activity of SM19712 against ECE has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Assay Type | Enzyme/Cell Source | Substrate | IC50 Value | Reference |

| In Vitro Enzyme Assay | Solubilized Rat Lung Microsomes | Big ET-1 | 42 nM | [3] |

| Cellular Assay | Cultured Porcine Aortic Endothelial Cells | Endogenous Big ET-1 | 31 µM | [3] |

Signaling Pathway

The following diagram illustrates the endothelin signaling pathway and the point of intervention by SM19712.

Caption: Endothelin signaling pathway and inhibition by SM19712.

Experimental Protocols

The following are generalized protocols for assays used to characterize the mechanism of action of SM19712. These are based on standard methodologies in the field, as the full-text experimental details from the primary literature on SM19712 were not accessible.

In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of SM19712 on ECE.

Materials:

-

Solubilized ECE (e.g., from rat lung microsomes)

-

Big Endothelin-1 (Big ET-1) substrate

-

SM19712 (or other test inhibitors)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Stop Solution (e.g., EDTA or a specific ECE inhibitor like phosphoramidon)

-

ET-1 ELISA Kit or HPLC system for detection

Procedure:

-

Enzyme Preparation: Prepare a working solution of solubilized ECE in pre-chilled assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of SM19712 in the assay buffer.

-

Reaction Setup: In a microplate, add the assay buffer, the SM19712 dilutions, and the ECE enzyme solution. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate Reaction: Add the Big ET-1 substrate to each well to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Quantification of ET-1: Measure the amount of ET-1 produced using a specific ET-1 ELISA kit or by separating and quantifying the product using reverse-phase HPLC.

-

Data Analysis: Plot the percentage of ECE inhibition against the logarithm of the SM19712 concentration. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular ECE Inhibition Assay

This protocol describes a method to assess the ability of SM19712 to inhibit endogenous ECE activity in a cellular context.

Materials:

-

Cultured endothelial cells (e.g., porcine aortic endothelial cells)

-

Cell culture medium

-

SM19712

-

Lysis Buffer

-

ET-1 ELISA Kit

Procedure:

-

Cell Culture: Plate endothelial cells in a multi-well plate and grow to confluence.

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of SM19712. Include a vehicle control.

-

Incubation: Incubate the cells for a specific duration (e.g., 24 hours) to allow for the inhibition of endogenous ECE and the turnover of existing ET-1.

-

Sample Collection: Collect the cell culture supernatant.

-

Quantification of ET-1: Measure the concentration of secreted ET-1 in the supernatant using a sensitive ET-1 ELISA kit.

-

Data Analysis: Determine the percentage of inhibition of ET-1 production for each concentration of SM19712 compared to the vehicle control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the SM19712 concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro ECE inhibition assay.

Caption: Workflow for an in vitro ECE inhibition assay.

Conclusion

SM19712 free acid is a highly potent and selective inhibitor of endothelin-converting enzyme. Its mechanism of action, centered on the blockade of ET-1 production, has been well-characterized through in vitro and cellular assays. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound and in the broader field of endothelin pathway modulation. Further investigation into the in vivo efficacy and safety profile of SM19712 will be critical in translating its promising preclinical profile into clinical applications.

References

SM-19712 Free Acid: A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent and Selective Endothelin-Converting Enzyme Inhibitor

Introduction

SM-19712 is a potent and selective, non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1). By blocking the conversion of the inactive precursor, big ET-1, to the active ET-1, SM-19712 presents a promising therapeutic strategy for conditions associated with elevated ET-1 levels, such as ischemic acute renal failure and potentially other cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the available preclinical data on SM-19712 free acid, focusing on its mechanism of action, in vitro and in vivo pharmacology, and experimental methodologies.

Chemical Identity

-

Chemical Name: 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt

-

Synonyms: SM-19712

-

Molecular Formula: C₁₈H₁₃ClN₅NaO₃S

-

Molecular Weight: 437.84 g/mol (anhydrous basis)

-

CAS Number: 194542-56-8

Mechanism of Action

SM-19712 exerts its pharmacological effect through the selective inhibition of Endothelin-Converting Enzyme (ECE). ECE is a metalloprotease responsible for the proteolytic cleavage of big endothelin-1 (big ET-1) into the biologically active 21-amino acid peptide, endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and mitogen that acts on endothelin receptors (ET-A and ET-B) in various tissues, leading to a range of physiological effects, including smooth muscle contraction, cell proliferation, and fibrosis. By inhibiting ECE, SM-19712 effectively reduces the production of ET-1, thereby mitigating its downstream pathological consequences.

Signaling Pathway of Endothelin-1 Biosynthesis and Inhibition by SM-19712

Caption: Biosynthesis of Endothelin-1 and the inhibitory action of SM-19712.

Quantitative Data

In Vitro ECE Inhibition

The inhibitory potency of SM-19712 against ECE has been determined in various in vitro assays. The following table summarizes the key findings.

| Assay Type | Enzyme Source | Substrate | IC₅₀ Value | Selectivity | Reference |

| ECE Inhibition Assay | Solubilized rat lung microsomes | Big Endothelin-1 | 42 nM | No effect on neutral endopeptidase 24.11 or angiotensin-converting enzyme at concentrations up to 100 µM. | [1] |

| Endogenous Big ET-1 to ET-1 Conversion Inhibition | Cultured porcine aortic endothelial cells | Endogenous Big ET-1 | 31 µM | N/A | [1] |

In Vivo Efficacy in a Rat Model of Ischemic Acute Renal Failure

SM-19712 has demonstrated protective effects in a preclinical model of ischemic acute renal failure in rats. While the available literature confirms a dose-dependent attenuation of renal dysfunction, specific quantitative data on serum creatinine and Blood Urea Nitrogen (BUN) are not publicly available. The table below is structured to present such data, which would be critical for a comprehensive evaluation of the compound's in vivo efficacy.

| Treatment Group | Dose (mg/kg, i.v.) | Serum Creatinine (mg/dL) at 24h Post-reperfusion | Blood Urea Nitrogen (BUN) (mg/dL) at 24h Post-reperfusion | Reference |

| Sham Control | Vehicle | Data not available | Data not available | [2] |

| Ischemia-Reperfusion (IR) + Vehicle | Vehicle | Data not available | Data not available | [2] |

| IR + SM-19712 | 3 | Data not available | Data not available | [2] |

| IR + SM-19712 | 10 | Data not available | Data not available | [2] |

| IR + SM-19712 | 30 | Data not available | Data not available | [2] |

Note: The published study reports a dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction with SM-19712 treatment.[2] A higher dose was also shown to completely suppress the elevation of renal ET-1 content.[2]

Experimental Protocols

In Vitro ECE Inhibition Assay (Representative Protocol)

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against ECE, based on commercially available assay kits.

Caption: A typical experimental workflow for an in vitro ECE inhibition assay.

Methodology:

-

Reagent Preparation: All reagents, including ECE assay buffer, a source of ECE (e.g., solubilized rat lung microsomes or recombinant human ECE-1), the test inhibitor (SM-19712) at various concentrations, and a suitable substrate (e.g., a quenched fluorogenic peptide) are prepared and brought to the assay temperature (typically 37°C).

-

Assay Setup: In a microplate, the ECE enzyme, assay buffer, and varying concentrations of SM-19712 (or vehicle control) are combined.

-

Pre-incubation: The plate is pre-incubated at 37°C for a specified period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the ECE substrate to all wells.

-

Signal Detection: The rate of product formation is monitored over time by measuring the increase in fluorescence (in the case of a fluorogenic substrate) using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition for each concentration of SM-19712 is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Ischemic Acute Renal Failure Model in Rats

The protective effect of SM-19712 in vivo was evaluated in a well-established rat model of ischemic acute renal failure.[2]

Caption: Experimental workflow for the rat model of ischemic acute renal failure.

Methodology:

-

Animal Model: Male rats undergo a contralateral nephrectomy (removal of the right kidney) two weeks prior to the induction of ischemia.

-

Grouping and Dosing: Animals are divided into several groups: a sham-operated control group, an ischemia-reperfusion (IR) group receiving vehicle, and IR groups receiving SM-19712 at doses of 3, 10, and 30 mg/kg. SM-19712 or vehicle is administered as an intravenous bolus injection prior to the induction of ischemia.[2]

-

Induction of Ischemia: The left renal artery and vein are occluded for 45 minutes to induce ischemia.[2]

-

Reperfusion: Following the ischemic period, the occlusion is removed to allow for reperfusion of the kidney.

-

Outcome Assessment: At 24 hours post-reperfusion, blood samples are collected to measure markers of renal function, such as serum creatinine and BUN. The kidneys are also harvested for histopathological examination and measurement of ET-1 content.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for SM-19712, such as its half-life, bioavailability, clearance, and volume of distribution in preclinical species, are not publicly available in the reviewed literature. For a comprehensive drug development program, characterization of these parameters would be essential to establish a clear understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to guide dose selection for further studies.

Conclusion

SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme with demonstrated in vitro activity and in vivo efficacy in a preclinical model of ischemic acute renal failure. Its mechanism of action, centered on the reduction of the potent vasoconstrictor ET-1, provides a strong rationale for its development in diseases characterized by ET-1 overproduction. While the available data are promising, further studies are required to fully elucidate its pharmacokinetic profile and to provide more detailed quantitative in vivo efficacy data. The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of ECE inhibition and, specifically, the compound SM-19712.

References

The Core Target Pathway of SM-19712 Free Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-19712, a nonpeptidic sulfonylureid-pyrazole derivative, is a potent and highly selective inhibitor of Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a critical zinc metalloprotease responsible for the final step in the biosynthesis of the potent vasoconstrictor peptide, endothelin-1 (ET-1). By inhibiting ECE-1, SM-19712 effectively reduces the production of ET-1, a key mediator in various cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the core target pathway of SM-19712, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of the relevant signaling cascades. While some sources have alluded to an effect on the corticotropin-releasing factor receptor 1 (CRF1), there is a notable absence of quantitative, peer-reviewed data to substantiate this claim. Therefore, this document will focus on the well-characterized primary target, ECE-1.

Primary Target: Endothelin-Converting Enzyme-1 (ECE-1)

The principal molecular target of SM-19712 is Endothelin-Converting Enzyme-1 (ECE-1). ECE-1 is a type II transmembrane zinc-dependent metalloprotease that catalyzes the proteolytic conversion of the inactive precursor, Big endothelin-1 (Big ET-1), into the biologically active 21-amino acid peptide, endothelin-1 (ET-1).

Quantitative Data: In Vitro and In Vivo Activity

The inhibitory potency and selectivity of SM-19712 have been quantified in several studies. The following tables summarize the key findings.

| Parameter | Value | Source |

| IC50 (ECE-1, solubilized from rat lung microsomes) | 42 nM | [1] |

| IC50 (endogenous Big ET-1 conversion in cultured porcine aortic endothelial cells) | 31 µM | [1] |

| Enzyme | Concentration of SM-19712 | Effect | Source |

| Neutral Endopeptidase 24.11 (NEP) | 10 - 100 µM | No effect | [1] |

| Angiotensin-Converting Enzyme (ACE) | 10 - 100 µM | No effect | [1] |

Mechanism of Action and Signaling Pathway

SM-19712 exerts its pharmacological effect by directly inhibiting the enzymatic activity of ECE-1. This inhibition prevents the conversion of Big ET-1 to ET-1, thereby reducing the localized and systemic concentrations of this potent vasoconstrictor and pro-inflammatory peptide.

The downstream signaling cascade initiated by the inhibition of ECE-1 is a direct consequence of reduced ET-1 levels. ET-1 mediates its effects by binding to two G-protein coupled receptors: Endothelin Receptor A (ETA) and Endothelin Receptor B (ETB).

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to vasoconstriction and cell proliferation.

-

ETB Receptors: Found on endothelial cells, their stimulation mediates the release of vasodilators such as nitric oxide (NO) and prostacyclin. They are also present on smooth muscle cells, where they can contribute to vasoconstriction.

By reducing ET-1 production, SM-19712 attenuates the activation of ETA and ETB receptors, leading to a decrease in vasoconstriction and related pathological processes.

Secondary Target: Corticotropin-Releasing Factor Receptor 1 (CRF1)

While some commercial and non-peer-reviewed sources suggest that SM-19712 free acid affects the corticotropin-releasing factor receptor 1 (CRF1), a thorough review of the scientific literature reveals a lack of quantitative data (e.g., Ki, IC50, or functional antagonism/agonism) to support this claim. CRF1 is a G-protein coupled receptor that plays a crucial role in the stress response. Its activation typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Without concrete data on the interaction between SM-19712 and CRF1, this remains a speculative target.

Experimental Protocols

ECE-1 Inhibition Assay (In Vitro)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against ECE-1.

Objective: To determine the IC50 value of SM-19712 for ECE-1.

Materials:

-

Solubilized ECE-1 from rat lung microsomes

-

Big endothelin-1 (human)

-

SM-19712

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

ET-1 ELISA kit

-

96-well microplates

Procedure:

-

Prepare a series of dilutions of SM-19712 in the assay buffer.

-

In a 96-well microplate, add the solubilized ECE-1 enzyme to each well.

-

Add the different concentrations of SM-19712 to the wells. Include a control group with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding Big ET-1 to each well.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., a chelating agent like EDTA).

-

Quantify the amount of ET-1 produced in each well using a competitive ET-1 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of SM-19712 relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

SM-19712 is a potent and selective inhibitor of ECE-1, its primary and well-documented molecular target. By blocking the conversion of Big ET-1 to ET-1, SM-19712 effectively modulates a critical pathway in cardiovascular and renal pathophysiology. The available data robustly support its role as an ECE-1 inhibitor, while its purported effects on the CRF1 receptor lack substantiating evidence in the current scientific literature. Further research would be necessary to validate any secondary targets and their potential contributions to the overall pharmacological profile of SM-19712.

References

Endothelin-Converting Enzyme Inhibitor SM-19712: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endothelin-converting enzyme (ECE) inhibitor, SM-19712. It is designed to furnish researchers, scientists, and drug development professionals with in-depth data, experimental methodologies, and a clear understanding of its mechanism of action within the endothelin signaling pathway.

Core Compound Data: SM-19712

SM-19712 is a potent and specific, non-peptidic inhibitor of endothelin-converting enzyme. Its chemical name is 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt.

Quantitative Data on Inhibitory Activity

SM-19712 has demonstrated significant inhibitory activity against ECE in various experimental settings. The following table summarizes the key quantitative data available.

| Parameter | Value | Source of ECE | Assay Conditions | Reference |

| IC50 | 42 nM | Solubilized from rat lung microsomes | In vitro enzymatic assay | [1][2] |

| IC50 | 31 µM | Endogenous ECE in cultured porcine aortic endothelial cells | Inhibition of big endothelin-1 (ET-1) to ET-1 conversion | [2] |

Note: The significant difference in IC50 values between the isolated enzyme and the cellular assay may reflect factors such as cell permeability and local substrate concentration. SM-19712 has been shown to be highly specific for ECE, with no significant inhibitory effect on other metalloproteases like neutral endopeptidase 24.11 and angiotensin-converting enzyme at concentrations of 10-100 µM.[1][2]

Signaling Pathway and Mechanism of Action

SM-19712 exerts its effect by inhibiting the endothelin-converting enzyme (ECE), a key enzyme in the endothelin signaling pathway. ECE is responsible for the proteolytic cleavage of the inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By blocking this conversion, SM-19712 reduces the levels of active ET-1, thereby mitigating its downstream effects.

The following diagram illustrates the endothelin signaling pathway and the point of inhibition by SM-19712.

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in the literature for SM-19712 are provided below.

Ischemic Acute Renal Failure (ARF) Model in Rats

This protocol is based on studies evaluating the protective effects of SM-19712 on renal ischemia-reperfusion injury.

Objective: To induce acute renal failure through ischemia and reperfusion and to assess the therapeutic potential of SM-19712.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Contralateral Nephrectomy: Two weeks prior to the induction of ischemia, a right unilateral nephrectomy is performed to ensure that the function of the left kidney is the primary determinant of renal function.

-

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).

-

Induction of Ischemia:

-

A midline laparotomy is performed to expose the left kidney.

-

The left renal artery and vein are occluded with a non-traumatic vascular clamp for 45 minutes.

-

-

Drug Administration: SM-19712 (at doses of 3, 10, and 30 mg/kg) or vehicle is administered as an intravenous bolus injection prior to the occlusion.

-

Reperfusion: After the 45-minute ischemic period, the clamp is removed to allow for reperfusion of the kidney.

-

Post-operative Care: The abdominal incision is closed, and the animals are allowed to recover.

-

Assessment of Renal Function: 24 hours after reperfusion, blood samples are collected to measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Histopathological Examination: The kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of tubular necrosis, cast formation, and medullary congestion.

The following diagram outlines the workflow for this experimental protocol.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice

This protocol is used to induce an inflammatory bowel disease-like condition in mice to evaluate the anti-inflammatory effects of SM-19712.

Objective: To induce colitis using DSS and to assess the therapeutic efficacy of SM-19712.

Animals: Male C57BL/6 mice.

Procedure:

-

Induction of Colitis: Colitis is induced by administering 5% (w/v) DSS (molecular weight 40 kDa) in the drinking water for 5-6 consecutive days.

-

Drug Administration: SM-19712 (15 mg/kg) or vehicle is administered daily (e.g., by oral gavage or intraperitoneal injection) throughout the DSS treatment period.

-

Monitoring of Disease Activity:

-

Body weight, stool consistency, and the presence of fecal blood are monitored daily.

-

A disease activity index (DAI) can be calculated based on these parameters.

-

-

Sample Collection and Analysis:

-

At the end of the treatment period, mice are euthanized.

-

The colon is removed, and its length is measured (colon shortening is a marker of inflammation).

-

A portion of the colon is fixed for histopathological analysis (H&E staining) to assess tissue injury and inflammation.

-

Another portion of the colon can be used for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

-

Immunohistochemical staining for ET-1 and platelet endothelial cell adhesion molecule-1 (PECAM-1) can also be performed.

-

In Vitro Endothelin-Converting Enzyme (ECE) Inhibition Assay (General Protocol)

While the specific protocol used to determine the IC50 of SM-19712 is not detailed in the readily available literature, a general fluorometric assay for ECE-1 inhibition can be described as follows. This type of assay is commonly used to screen for ECE inhibitors.

Objective: To determine the in vitro inhibitory potency of a compound against ECE-1.

Materials:

-

Recombinant human ECE-1.

-

Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Test compound (SM-19712) at various concentrations.

-

96-well microplate.

-

Fluorescence plate reader.

Procedure:

-

Preparation of Reagents:

-

Dilute the recombinant ECE-1 in assay buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer.

-

Prepare serial dilutions of SM-19712 in the assay buffer.

-

-

Assay Reaction:

-

To each well of the 96-well plate, add the test compound (SM-19712) or vehicle (control).

-

Add the diluted ECE-1 enzyme to each well and incubate for a pre-determined time at 37°C to allow for the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

-

Measurement of Fluorescence:

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. The cleavage of the substrate by ECE-1 results in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

-

Plot the reaction rate as a function of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

The following diagram illustrates the general workflow for an in vitro ECE inhibition assay.

References

SM19712 biological activity

An In-Depth Technical Guide to the Biological Activity of SM19712

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM19712 is a potent and specific nonpeptide inhibitor of Endothelin-Converting Enzyme-1 (ECE-1).[1] ECE-1 is a key metalloprotease in the endothelin (ET) signaling pathway, responsible for the proteolytic conversion of the inactive precursor, Big Endothelin-1 (Big ET-1), into the highly potent vasoconstrictor and mitogen, Endothelin-1 (ET-1).[2] By inhibiting ECE-1, SM19712 effectively reduces the production of mature ET-1, thereby modulating the downstream cellular processes regulated by this critical signaling peptide.[2] This technical guide provides a comprehensive overview of the biological activity of SM19712, including its mechanism of action, effects on signaling pathways, and cellular functions, with a focus on its application in cancer research. Detailed experimental protocols and quantitative data are provided to support further investigation and drug development efforts.

Mechanism of Action

The primary mechanism of action of SM19712 is the direct inhibition of Endothelin-Converting Enzyme-1.[1][2] ECE-1 is a zinc metalloendopeptidase that cleaves the Trp21-Val22 bond of Big ET-1 to produce the 21-amino acid peptide, ET-1. SM19712 targets the extracellular enzymatic domain of ECE-1, preventing this conversion and leading to a significant reduction in the levels of biologically active ET-1.[2]

The subsequent decrease in ET-1 availability disrupts the activation of its cognate G protein-coupled receptors, Endothelin Receptor Type A (ETAR) and Type B (ETBR). This disruption has significant downstream consequences, most notably the attenuation of signaling cascades implicated in cancer progression, such as the Wnt/β-catenin and NF-κB pathways.[2][3][4]

Quantitative Data

Table 1: In Vitro Efficacy of SM19712 in Cell-Based Assays

| Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| NOZ (Gallbladder Cancer) | ET-1 Production | 5 µM | Significant decrease in extracellular ET-1 levels | [2][3][5] |

| CAVE1 (Gallbladder Cancer) | ET-1 Production | 20 µM | Significant decrease in extracellular ET-1 levels | [2][3][5] |

| NOZ (Gallbladder Cancer) | Western Blot | 5 µM | Decreased nuclear localization of β-catenin and NF-κB | [3] |

| CAVE1 (Gallbladder Cancer) | Western Blot | 20 µM | Decreased nuclear localization of β-catenin and NF-κB | [3] |

| NOZ (Gallbladder Cancer) | RT-qPCR | 5 µM | Diminished mRNA levels of CCND1 and VEGF | [3] |

| CAVE1 (Gallbladder Cancer) | RT-qPCR | 20 µM | Diminished mRNA levels of CCND1 and VEGF | [3] |

| NOZ (Gallbladder Cancer) | Migration & Colony Formation | 5 µM | Significant decrease in cell migration and colony formation | [2][5] |

| CAVE1 (Gallbladder Cancer) | Migration & Colony Formation | 20 µM | Significant decrease in cell migration and colony formation | [2][5] |

| Recombinant Human ECE-1 | CGRP Degradation Assay | 100 µM | Abolished rhECE-1 degradation of CGRP at pH 5.5 | [6] |

| NCM460 (Colonocytes) | NTR1 Recycling | 10 µM | Inhibited NTR1 recycling and downstream signaling | [7] |

Table 2: In Vivo Efficacy of SM19712

| Animal Model | Disease Model | Dosage | Observed Effect | Reference |

| C57BL/6 Mice | Dextran Sodium Sulfate (DSS)-Induced Colitis | 15 mg/kg (daily) | Attenuated histologic signs of tissue injury and inflammation. | [8] |

Signaling Pathways and Experimental Workflows

SM19712 Inhibition of the Endothelin-1 Signaling Pathway

The following diagram illustrates the canonical ET-1 signaling pathway and the point of intervention for SM19712. Inhibition of ECE-1 by SM19712 prevents the formation of ET-1, which in turn blocks the activation of ETAR/ETBR and subsequent downstream signaling cascades that promote cancer progression.

References

- 1. clyte.tech [clyte.tech]

- 2. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

- 3. ossila.com [ossila.com]

- 4. Wound healing migration/invasion assay in 96-well format [protocols.io]

- 5. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. Effects of the endothelin-converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

SM-19712 Free Acid: A Technical Overview for Drug Development Professionals

An In-depth Examination of the Potent Endothelin Converting Enzyme Inhibitor

SM-19712 free acid, chemically known as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, is a potent and selective nonpeptidic inhibitor of Endothelin Converting Enzyme (ECE).[1] This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, biological effects, and available experimental data, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The chemical structure of SM-19712 free acid is characterized by a central pyrazole ring linked to a chlorobenzenesulfonamide moiety. The systematic name is 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide. It is often utilized in research as its monosodium salt.[1][2]

Table 1: Physicochemical Properties of SM-19712

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₁₄ClN₅O₃S | N/A |

| Molecular Weight | 427.85 g/mol | N/A |

| Chemical Name | 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide |[1] |

Mechanism of Action: Inhibition of the Endothelin Pathway

SM-19712 exerts its biological effects through the specific inhibition of Endothelin Converting Enzyme (ECE). ECE is a key metalloprotease in the endothelin signaling pathway, responsible for the proteolytic conversion of the inactive precursor, big endothelin-1 (big ET-1), into the potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, SM-19712 effectively blocks the production of mature ET-1, thereby attenuating its downstream physiological and pathological effects.

Biological Activity and Efficacy

SM-19712 has demonstrated significant biological activity both in vitro and in vivo.

In Vitro Activity

SM-19712 is a potent inhibitor of ECE, with an IC₅₀ value of 42 nM against the enzyme solubilized from rat lung microsomes.[1] It exhibits high selectivity for ECE, as it shows no inhibitory effect on other metalloproteases such as neutral endopeptidase 24.11 and angiotensin-converting enzyme at concentrations up to 100 µM.[1] Furthermore, in cultured porcine aortic endothelial cells, SM-19712 dose-dependently inhibited the endogenous conversion of big ET-1 to ET-1 with an IC₅₀ value of 31 µM.[1]

Table 2: In Vitro Inhibitory Activity of SM-19712

| Target Enzyme | Source | IC₅₀ | Notes | Reference |

|---|---|---|---|---|

| Endothelin Converting Enzyme (ECE) | Rat lung microsomes | 42 nM | [1] | |

| Endogenous ECE | Porcine aortic endothelial cells | 31 µM | Inhibition of big ET-1 conversion | [1] |

| Neutral Endopeptidase 24.11 | No inhibition | Tested at 10 - 100 µM | [1] |

| Angiotensin-Converting Enzyme | | No inhibition | Tested at 10 - 100 µM |[1] |

In Vivo Efficacy in a Model of Ischemic Acute Renal Failure

The protective effects of SM-19712 have been evaluated in a rat model of ischemic acute renal failure (ARF). In this model, ARF was induced by occlusion of the left renal artery and vein for 45 minutes, followed by reperfusion, two weeks after a contralateral nephrectomy.[2]

Intravenous bolus injection of SM-19712 at doses of 3, 10, and 30 mg/kg prior to the occlusion dose-dependently attenuated the ischemia/reperfusion-induced renal dysfunction.[2] Histopathological examination revealed that SM-19712 treatment reduced severe renal damage, including tubular necrosis, proteinaceous casts, and medullary congestion.[2] The protective effects of SM-19712 (10 mg/kg) were more potent than those of phosphoramidon (10 mg/kg), another ECE inhibitor.[2]

Crucially, SM-19712 completely suppressed the elevation of ET-1 content in the kidney following ischemia/reperfusion, supporting the role of ET-1 in the pathogenesis of this condition.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of SM-19712 and its biological evaluation are not fully available in the peer-reviewed literature. The following provides an outline based on the available information.

Synthesis of SM-19712 Free Acid

A detailed, publicly available, step-by-step synthesis protocol for 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide is not described in the cited literature. The synthesis would likely involve the formation of the pyrazole core, followed by reaction with 4-chlorobenzenesulfonyl isocyanate or a related reactive intermediate.

ECE Inhibition Assay (General Protocol)

The inhibitory activity of SM-19712 on ECE can be determined using a fluorogenic substrate-based assay.

-

Enzyme Preparation: ECE is solubilized from a suitable tissue source, such as rat lung microsomes.

-

Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4.[3]

-

Substrate: A quenched fluorescent substrate, such as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, is used. Cleavage of the substrate by ECE results in an increase in fluorescence.

-

Inhibitor: SM-19712 is dissolved in a suitable solvent (e.g., DMSO) and added to the assay mixture at various concentrations.

-

Reaction: The reaction is initiated by the addition of the enzyme preparation to the buffer containing the substrate and inhibitor.

-

Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the IC₅₀ value for SM-19712 is determined by plotting the percent inhibition against the inhibitor concentration.

Ischemic Acute Renal Failure Rat Model (General Protocol)

This in vivo model is used to assess the protective effects of SM-19712 against ischemia/reperfusion injury in the kidney.

-

Animals: Male rats (e.g., Sprague-Dawley) are used.

-

Surgical Preparation: A unilateral nephrectomy (removal of one kidney) is performed. The animals are allowed to recover for a period of two weeks.[2]

-

Treatment: Animals are anesthetized, and SM-19712 (or vehicle control) is administered intravenously at the desired doses (e.g., 3, 10, 30 mg/kg).[2]

-

Ischemia: The renal artery and vein of the remaining kidney are occluded with a clamp for a defined period (e.g., 45 minutes) to induce ischemia.[2]

-

Reperfusion: The clamp is removed to allow blood flow to be restored to the kidney.

-

Post-operative Monitoring and Analysis:

-

Renal function is assessed at specific time points (e.g., 24 hours) by measuring serum creatinine and blood urea nitrogen levels.[2]

-

At the end of the experiment, the animals are euthanized, and the kidneys are collected for histopathological analysis to assess tissue damage.[2]

-

Kidney tissue can also be collected at earlier time points (e.g., 6 hours) to measure ET-1 levels.[2]

-

Conclusion and Future Directions

SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme with demonstrated efficacy in a preclinical model of ischemic acute renal failure. Its ability to specifically block the production of endothelin-1 makes it a valuable research tool for investigating the role of the endothelin system in various physiological and pathological processes. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, as well as to explore its therapeutic potential in other endothelin-mediated diseases. The lack of detailed public information on its synthesis and comprehensive preclinical data suggests that much of the knowledge regarding this compound may reside within proprietary domains.

References

- 1. Pharmacological Characterization of a Novel Sulfonylureid-Pyrazole Derivative, SM-19712, a Potent Nonpeptidic Inhibitor of Endothelin Converting Enzyme [jstage.jst.go.jp]

- 2. Protective effect of SM-19712, a novel and potent endothelin converting enzyme inhibitor, on ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Synthesis of SM-19712: A Potent Endothelin-Converting Enzyme Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-19712, chemically identified as 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl] benzenesulfonamide, monosodium salt, is a potent and selective nonpeptidic inhibitor of endothelin-converting enzyme (ECE). ECE is a key enzyme in the biosynthesis of endothelin-1 (ET-1), a potent vasoconstrictor implicated in the pathophysiology of various cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of SM-19712. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a summary of its quantitative data and a visualization of its mechanism of action within the endothelin signaling pathway.

Introduction

Endothelin-1 (ET-1) is a 21-amino acid peptide that exerts powerful vasoconstrictive and mitogenic effects.[1][2] Its production from the inactive precursor, big endothelin-1 (big ET-1), is catalyzed by endothelin-converting enzyme (ECE), a metalloprotease.[1][2] Elevated levels of ET-1 are associated with a variety of cardiovascular and renal pathologies, including hypertension, heart failure, and acute renal failure.[1] Consequently, the inhibition of ECE represents a promising therapeutic strategy for these conditions. SM-19712 has emerged as a potent and selective inhibitor of ECE, demonstrating significant therapeutic potential in preclinical models.

Discovery and Pharmacological Profile

SM-19712 was identified as a structurally novel, nonpeptide inhibitor of ECE. Its pharmacological profile is characterized by high potency and selectivity.

In Vitro Activity

SM-19712 demonstrates potent inhibition of ECE activity in various in vitro assays. The inhibitory activity of SM-19712 is summarized in the table below.

| Assay System | IC50 Value | Reference |

| ECE from rat lung microsomes | 42 nM | |

| Cultured porcine aortic endothelial cells | 31 µM |

Table 1: In Vitro Inhibitory Activity of SM-19712

Notably, SM-19712 exhibits high specificity for ECE, with no significant inhibitory effect on other metalloproteases such as neutral endopeptidase 24.11 and angiotensin-converting enzyme at concentrations up to 100 µM.

In Vivo Efficacy

The therapeutic potential of SM-19712 has been evaluated in several preclinical animal models.

In anesthetized rats, intravenous administration of SM-19712 dose-dependently suppressed the pressor responses induced by big ET-1, demonstrating its in vivo ECE inhibitory activity.

In a rabbit model of acute myocardial infarction induced by coronary occlusion and reperfusion, SM-19712 was shown to reduce the infarct size and the increase in serum ET-1 concentration.

In a rat model of ischemic acute renal failure, intravenous administration of SM-19712 prior to ischemia dose-dependently attenuated renal dysfunction.[3] The protective effects were significantly more potent than those of phosphoramidon, a known ECE inhibitor.[3]

| Dose of SM-19712 (mg/kg, i.v.) | Outcome in Ischemic Acute Renal Failure Model | Reference |

| 3, 10, 30 | Dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction. Attenuation of severe renal damage including tubular necrosis, proteinaceous casts in tubuli, and medullary congestion. Complete suppression of the elevated renal ET-1 content at the highest dose. | [3] |

Table 2: In Vivo Efficacy of SM-19712 in a Rat Model of Ischemic Acute Renal Failure

Synthesis of SM-19712

While a specific, detailed synthesis of SM-19712 has not been publicly disclosed in the reviewed literature, a putative synthetic route can be constructed based on established methods for the synthesis of analogous 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile and sulfonylurea derivatives. The proposed synthesis involves a multi-step process.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for SM-19712.

Experimental Protocol (Putative)

Step 1: Synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

-

To a solution of phenylhydrazine in a suitable solvent such as ethanol, add ethyl 2-cyano-3-oxobutanoate.

-

The reaction mixture is heated under reflux for several hours.

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is purified by recrystallization from an appropriate solvent to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of SM-19712

-

To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add 4-chlorobenzenesulfonyl isocyanate at room temperature under an inert atmosphere.

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent to induce precipitation.

-

The solid product is collected by filtration and washed to afford the free acid of SM-19712.

-

The monosodium salt (SM-19712) can be prepared by treating the free acid with one equivalent of sodium hydroxide or sodium methoxide in a suitable solvent, followed by precipitation or lyophilization.

Mechanism of Action: Endothelin Signaling Pathway

SM-19712 exerts its pharmacological effects by inhibiting ECE, thereby blocking the conversion of big ET-1 to the biologically active ET-1. The following diagram illustrates the endothelin signaling pathway and the point of intervention by SM-19712.

Caption: Endothelin signaling pathway and inhibition by SM-19712.

Key Experimental Protocols

Endothelin-Converting Enzyme (ECE) Inhibition Assay

This protocol is based on the measurement of ET-1 produced from the conversion of big ET-1.

-

Enzyme Source: Solubilized ECE from rat lung microsomes or cultured endothelial cells (e.g., porcine aortic endothelial cells).

-

Substrate: Big endothelin-1 (human).

-

Incubation:

-

Prepare a reaction mixture containing the enzyme source in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Add varying concentrations of SM-19712 or vehicle control.

-

Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the big ET-1 substrate.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) or by heat inactivation.

-

Quantification of ET-1: The amount of ET-1 produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of ET-1 formation against the logarithm of the inhibitor concentration.

Rat Model of Ischemic Acute Renal Failure

This in vivo model is used to assess the renoprotective effects of SM-19712.[3]

-

Animals: Male Sprague-Dawley or Wistar rats.

-

Surgical Procedure:

-

Drug Administration: Administer SM-19712 (e.g., 3, 10, 30 mg/kg) or vehicle as an intravenous bolus injection prior to the occlusion.[3]

-

Assessment of Renal Function:

-

Collect blood and urine samples at 24 hours after reperfusion.[3]

-

Measure serum creatinine and blood urea nitrogen (BUN) levels.

-

Calculate creatinine clearance to assess glomerular filtration rate.

-

-

Histopathological Examination:

-

At the end of the experiment, perfuse and fix the kidneys.

-

Embed the kidneys in paraffin, section, and stain with hematoxylin and eosin (H&E).

-

Evaluate the extent of renal damage, including tubular necrosis, cast formation, and medullary congestion.

-

-

Measurement of Renal ET-1 Content:

-

Homogenize kidney tissue at various time points after reperfusion.

-

Measure the ET-1 concentration in the kidney homogenates using an EIA kit.

-

Conclusion

SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme with significant therapeutic potential in cardiovascular and renal diseases. Its efficacy in preclinical models of acute myocardial infarction and ischemic acute renal failure highlights its promise as a novel therapeutic agent. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area. Further investigation into the clinical utility of SM-19712 is warranted.

References

The Role of SM-19712 Free Acid in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-19712 free acid, a potent and selective non-peptide inhibitor of endothelin-converting enzyme (ECE), has demonstrated significant anti-inflammatory properties in preclinical models. By blocking the conversion of big endothelin-1 (big ET-1) to the potent vasoconstrictor and pro-inflammatory peptide endothelin-1 (ET-1), SM-19712 offers a targeted mechanism for mitigating inflammatory processes. This technical guide provides an in-depth overview of the role of SM-19712 free acid in inflammation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Introduction

Endothelin-1 (ET-1) is a pleiotropic peptide with potent vasoconstrictive and pro-inflammatory effects.[1] Its production from the precursor big ET-1 is catalyzed by endothelin-converting enzyme (ECE). Elevated levels of ET-1 are implicated in the pathogenesis of various inflammatory diseases. Consequently, the inhibition of ECE represents a promising therapeutic strategy for a range of inflammatory conditions. SM-19712 is a structurally novel, non-peptide, potent and selective inhibitor of ECE. This document serves as a comprehensive resource on the anti-inflammatory role of SM-19712 free acid, intended for researchers and professionals in the field of drug development.

Mechanism of Action

SM-19712 free acid exerts its anti-inflammatory effects by selectively inhibiting endothelin-converting enzyme (ECE). ECE is a metalloprotease responsible for the proteolytic cleavage of the inactive precursor, big endothelin-1 (big ET-1), to the biologically active endothelin-1 (ET-1). By blocking this conversion, SM-19712 effectively reduces the levels of ET-1, a key mediator of inflammation.

The binding of ET-1 to its receptors, primarily the endothelin A (ETA) and endothelin B (ETB) receptors on various cell types, triggers a cascade of intracellular signaling events. These pathways, including the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPKs), lead to the transcription of pro-inflammatory genes and the production of inflammatory mediators.[2][3] By reducing ET-1 levels, SM-19712 attenuates the activation of these downstream signaling pathways, thereby mitigating the inflammatory response.

Quantitative Data

The inhibitory potency of SM-19712 has been quantified in both enzymatic and cell-based assays. The available data is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of SM-19712

| Assay System | Target | Parameter | Value |

| Solubilized rat lung microsomes | ECE | IC50 | 42 nM |

| Cultured porcine aortic endothelial cells (endogenous conversion of big ET-1) | ECE | IC50 | 31 µM |

Data sourced from a pharmacological characterization study of SM-19712.

Table 2: In Vivo Efficacy of SM-19712 in a Mouse Model of DSS-Induced Colitis

| Animal Model | Treatment | Parameter | Result |

| Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice) | SM-19712 (15 mg/kg, daily administration) | Histologic signs of tissue injury and inflammation | Attenuated histologic signs of tissue injury and inflammation. |

| Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice) | SM-19712 (15 mg/kg, daily administration) | Loose stools and fecal blood | Decreased the extent of loose stools and fecal blood. |

| Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice) | SM-19712 (15 mg/kg, daily administration) | Colonic immunostaining of ET-1 and PECAM-1 | Attenuated DSS-induced increases in colonic immunostaining of ET-1 and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). |

| Dextran Sodium Sulfate (DSS)-Induced Colitis (Mice) | SM-19712 (15 mg/kg, daily administration) | Colon shortening and myeloperoxidase (MPO) levels | Did not significantly decrease DSS-induced colon shortening or tissue levels of myeloperoxidase (an indicator of neutrophil infiltration). |

Signaling Pathways

The anti-inflammatory action of SM-19712 is rooted in its ability to modulate the endothelin-1 signaling pathway. The following diagram illustrates the mechanism of action of SM-19712 and the downstream inflammatory pathways affected by the reduction in ET-1 levels.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of SM-19712's anti-inflammatory effects.

Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This in vivo model is used to assess the efficacy of SM-19712 in a model of inflammatory bowel disease.

Objective: To induce acute colitis in mice and evaluate the therapeutic effect of SM-19712.

Materials:

-

Dextran Sodium Sulfate (DSS), molecular weight 40 kD

-

SM-19712 free acid

-

Vehicle for SM-19712

-

C57BL/6 mice (or other appropriate strain)

-

Standard laboratory animal diet and housing

Procedure:

-

Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Induction of Colitis: Administer 5% (w/v) DSS in the drinking water for 5-6 consecutive days. The DSS solution should be freshly prepared.

-

Treatment:

-

Divide the mice into at least four groups:

-

Control group (no DSS, vehicle treatment)

-

DSS group (DSS administration, vehicle treatment)

-

DSS + SM-19712 group (DSS administration, 15 mg/kg SM-19712 treatment)

-

Control + SM-19712 group (no DSS, 15 mg/kg SM-19712 treatment)

-

-

Administer SM-19712 (or vehicle) daily, for example, by oral gavage, starting from the first day of DSS administration.

-

-

Monitoring:

-

Record body weight, stool consistency, and the presence of fecal blood daily.

-

Calculate a Disease Activity Index (DAI) based on these parameters.

-

-

Termination and Sample Collection:

-

At the end of the treatment period (e.g., day 6 or 7), euthanize the mice.

-

Collect the colon and measure its length.

-

Fix a portion of the colon in 10% neutral buffered formalin for histological analysis.

-

Snap-freeze another portion of the colon in liquid nitrogen for myeloperoxidase (MPO) assay or other biochemical analyses.

-

Histological Analysis:

-

Embed the formalin-fixed colon tissue in paraffin and cut 5 µm sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Score the sections for signs of inflammation, including leukocyte infiltration, epithelial damage, and crypt architecture disruption, by a blinded observer.

Immunohistochemistry for ET-1 and PECAM-1

This protocol details the staining of colon tissue sections to visualize the expression of Endothelin-1 (ET-1) and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).

Objective: To assess the effect of SM-19712 on the expression of ET-1 and PECAM-1 in the colon of DSS-treated mice.

Materials:

-

Paraffin-embedded colon sections (5 µm)

-

Xylene

-

Ethanol series (100%, 95%, 70%)

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies (anti-ET-1, anti-PECAM-1)

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Incubate slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with phosphate-buffered saline (PBS).

-

-

Blocking:

-

Incubate sections with blocking solution for 30-60 minutes to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (anti-ET-1 or anti-PECAM-1) at the appropriate dilution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS.

-

Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Signal Amplification:

-

Rinse with PBS.

-

Incubate sections with ABC reagent for 30-60 minutes.

-

-

Visualization:

-

Rinse with PBS.

-

Incubate sections with DAB substrate until the desired brown color develops.

-

Rinse with water to stop the reaction.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Image Analysis:

-

Capture images using a light microscope.

-

Quantify the staining intensity and the area of positive staining using image analysis software.

Conclusion

SM-19712 free acid is a potent and selective inhibitor of endothelin-converting enzyme with demonstrated anti-inflammatory effects in a preclinical model of colitis. Its clear mechanism of action, involving the reduction of the pro-inflammatory peptide ET-1, makes it a compelling candidate for further investigation in the context of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of SM-19712 and other ECE inhibitors. Further studies are warranted to fully elucidate its efficacy in a broader range of inflammatory conditions and to translate these preclinical findings into clinical applications.

References

- 1. Endothelin-1 and its role in the pathogenesis of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin-1 induces NF-kappaB via two independent pathways in human renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endothelin-1 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide that plays a crucial role in vascular homeostasis and pathophysiology.[1] Primarily produced by endothelial cells, its synthesis and release are stimulated by various factors including angiotensin II, thrombin, and hypoxia.[2][3] ET-1 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the endothelin A receptor (ETAR) and the endothelin B receptor (ETBR).[2][3] The activation of these receptors initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including vasoconstriction, cell proliferation, fibrosis, and inflammation.[2][4][5] Dysregulation of the ET-1 signaling pathway is implicated in the pathogenesis of numerous cardiovascular, renal, and pulmonary diseases, making it a critical target for therapeutic intervention.[1] This guide provides a comprehensive overview of the core ET-1 signaling pathways, quantitative data on receptor binding and downstream effects, detailed experimental protocols for studying the pathway, and visual diagrams to illustrate these complex processes.

Core Signaling Pathways

ET-1 signaling is multifaceted, with the specific downstream effects being dependent on the receptor subtype activated and the cellular context. The primary signaling cascades initiated by ET-1 are the Gq/Phospholipase C pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Rho/Rho-kinase pathway.

Gq/Phospholipase C (PLC) Pathway

Upon binding of ET-1 to either ETAR or ETBR, the associated heterotrimeric G protein, Gq, is activated.[6] The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7] This initial transient increase in intracellular calcium is often followed by a sustained influx of extracellular calcium through receptor-operated and store-operated calcium channels.[3][7] The elevated intracellular calcium concentration is a critical mediator of many of ET-1's effects, including smooth muscle contraction.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[6][7] Activated PKC phosphorylates a variety of downstream target proteins, leading to cellular responses such as cell growth and proliferation.[8]

References

- 1. mdpi.com [mdpi.com]

- 2. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. benthamscience.com [benthamscience.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelin-1 stimulates cardiac fibroblast proliferation through activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of SM-19712 Free Acid: A Technical Overview for Drug Development Professionals

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data available for SM-19712 free acid, a potent and selective endothelin-converting enzyme (ECE) inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the endothelin system in inflammatory conditions.

Core Findings in a Preclinical Model of Colitis

SM-19712 has been evaluated in a dextran sodium sulfate (DSS)-induced colitis mouse model, a well-established model that mimics aspects of human inflammatory bowel disease. In this model, daily administration of SM-19712 at a dose of 15 mg/kg demonstrated a significant attenuation of disease severity.[1][2]

Summary of Efficacy Data

The following table summarizes the key findings from the preclinical evaluation of SM-19712 in the DSS-induced colitis model.

| Parameter | Observation in DSS-treated Mice | Effect of SM-19712 (15 mg/kg/day) |

| Endothelin-1 (ET-1) Immunostaining | Elevated in the colon | Attenuated the increase |

| PECAM-1 Immunostaining | Elevated in the colon | Attenuated the increase |

| Histological Signs of Injury & Inflammation | Present | Attenuated |

| Loose Stools & Fecal Blood | Increased incidence | Decreased |

| Colon Shortening | Significant shortening | No significant effect |

| Myeloperoxidase (MPO) Levels | Increased | No significant effect |

PECAM-1: Platelet Endothelial Cell Adhesion Molecule-1

Mechanism of Action: Inhibition of Endothelin-1 Production

SM-19712 is an inhibitor of endothelin-converting enzyme (ECE), a key enzyme in the biosynthesis of endothelin-1 (ET-1).[1][2] ET-1 is a potent vasoconstrictor and pro-inflammatory peptide implicated in the pathogenesis of various inflammatory diseases. By inhibiting ECE, SM-19712 reduces the production of mature, active ET-1, thereby mitigating its downstream inflammatory effects.

Endothelin-1 Signaling Pathway and SM-19712's Point of Intervention

Experimental Protocols

The following section details the methodology for the DSS-induced colitis model used in the preclinical evaluation of SM-19712.

DSS-Induced Colitis Mouse Model Workflow

Detailed Methodology

-

Animal Model : The study utilized C57BL/6 mice.[1]

-

Induction of Colitis : Acute colitis was induced by administering 5% (w/v) dextran sodium sulfate (DSS; molecular weight 40 kDa) in the drinking water for 5-6 consecutive days.[1][2]

-

Treatment : Mice were administered SM-19712 at a dose of 15 mg/kg daily.[1][2]

-

Clinical Assessment : Disease activity was monitored daily by recording body weight, stool consistency, and the presence of fecal blood.[2]

-

Endpoint Analysis : At the end of the study period, mice were euthanized, and colons were collected for macroscopic evaluation (length and weight), histological analysis of inflammation and injury, myeloperoxidase (MPO) assay to quantify neutrophil infiltration, and immunohistochemical staining for ET-1 and PECAM-1.[1][2]

Conclusion

The preclinical data for SM-19712 free acid suggests its potential as a therapeutic agent for inflammatory bowel disease. Its targeted mechanism of action, inhibiting the production of the pro-inflammatory mediator ET-1, translates to a reduction in key markers of inflammation and disease severity in a validated animal model. While the compound did not impact all measured parameters, such as colon shortening and MPO levels, the significant attenuation of histological damage and clinical symptoms warrants further investigation. These findings provide a strong rationale for continued development of SM-19712 for the treatment of inflammatory conditions.

References

- 1. Effects of the endothelin-converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the endothelin converting enzyme inhibitor SM-19712 in a mouse model of dextran sodium sulfate-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SM19712 Free Acid In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental use of SM19712 free acid, a potent and selective endothelin-converting enzyme (ECE) inhibitor. The provided protocols are based on preclinical studies investigating its therapeutic potential, particularly in the context of ischemic acute renal failure.

Mechanism of Action

SM19712 is a nonpeptidic inhibitor of endothelin-converting enzyme (ECE). ECE is a key enzyme in the endothelin (ET) signaling pathway, responsible for the conversion of the inactive precursor, big endothelin-1 (Big ET-1), into the highly potent vasoconstrictor and mitogen, endothelin-1 (ET-1). By inhibiting ECE, SM19712 effectively reduces the production of mature ET-1, thereby mitigating its downstream pathological effects, which include vasoconstriction, inflammation, and cellular proliferation.

Endothelin-Converting Enzyme (ECE) Inhibition Signaling Pathway

Caption: Signaling pathway of Endothelin-1 (ET-1) production and the inhibitory action of SM19712.

In Vivo Experimental Protocol: Ischemic Acute Renal Failure Model in Rats

This protocol details an in vivo experiment to evaluate the protective effects of SM19712 in a rat model of ischemic acute renal failure.

I. Animal Model

-

Species: Male Sprague-Dawley rats

-

Weight: 200-250 g

-

Acclimation: Animals should be acclimated for at least one week prior to the experiment with free access to standard laboratory chow and water.

II. Experimental Design

The experiment consists of inducing acute renal failure (ARF) by ischemia/reperfusion injury. SM19712 is administered prior to the ischemic event.

Application Notes and Protocols for SM19712 in a DSS-Induced Colitis Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing SM19712, an endothelin-converting enzyme (ECE) inhibitor, in a dextran sulfate sodium (DSS)-induced colitis model in mice. This model is a well-established and widely used tool for studying the pathogenesis of inflammatory bowel disease (IBD) and for the preclinical evaluation of novel therapeutic agents. SM19712 has demonstrated therapeutic potential by attenuating colonic inflammation and injury in this model.[1][2] This document outlines the mechanism of action of SM19712, detailed experimental protocols, and expected outcomes with supporting data.

Mechanism of Action of SM19712 in Colitis

SM19712 is an inhibitor of the endothelin-converting enzyme (ECE), which is responsible for the production of the potent vasoconstrictor and pro-inflammatory peptide, endothelin-1 (ET-1).[1][2] In the context of colitis, elevated levels of ET-1 contribute to the inflammatory cascade and tissue damage through several mechanisms:

-

Vasoconstriction: ET-1 induces microvascular constriction in the colonic mucosa, which can lead to tissue ischemia and exacerbate inflammation.[1][2][3]

-

Pro-inflammatory Effects: ET-1 promotes the recruitment of inflammatory cells, such as neutrophils and lymphocytes, to the site of inflammation and stimulates the release of pro-inflammatory cytokines.

-

Angiogenesis: While initially appearing beneficial, the angiogenesis promoted by factors like ET-1 in a chronic inflammatory state can be pathological and contribute to the persistence of inflammation.[1][3]

By inhibiting ECE, SM19712 reduces the levels of ET-1, thereby mitigating these detrimental effects and attenuating the severity of DSS-induced colitis.[1][2]

Signaling Pathway

Caption: Endothelin-1 signaling pathway in DSS-induced colitis and the inhibitory action of SM19712.

Experimental Protocols

DSS-Induced Colitis Model (Acute)

This protocol describes the induction of acute colitis in mice using DSS.

Materials:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da

-

Sterile, deionized water

-

8-12 week old C57BL/6 mice (or other appropriate strain)

-

Standard mouse chow

-

Animal balance

-

Fecal occult blood test kit

Procedure:

-

Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

-

Baseline Measurements: Record the initial body weight of each mouse.

-

DSS Administration: Prepare a 3-5% (w/v) solution of DSS in sterile drinking water.[4][5] The concentration may need to be optimized depending on the mouse strain and the specific batch of DSS.[6] For the study involving SM19712, a 5% DSS solution was used for 5-6 days.[1][7]

-

Treatment Period: Replace the regular drinking water with the DSS solution for 5-7 consecutive days.[8][9] Ensure that the DSS solution is the only source of drinking water.

-

Daily Monitoring:

-

Record the body weight of each mouse daily.

-

Observe and score stool consistency (0: normal, 2: loose stools, 4: diarrhea).

-

Observe and score the presence of fecal blood (0: negative, 2: positive, 4: gross bleeding).

-

Calculate the Disease Activity Index (DAI) daily (see Table 1).

-

Administration of SM19712

Materials:

-

SM19712

-

Appropriate vehicle for administration (e.g., saline, 0.5% carboxymethyl cellulose)

-

Gavage needles or other suitable administration equipment

Procedure:

-

Preparation of SM19712: Prepare a solution or suspension of SM19712 in the chosen vehicle at the desired concentration. In the reference study, SM19712 was administered at a dose of 15 mg/kg.[1][2]

-

Administration: Administer SM19712 or the vehicle control to the mice daily via oral gavage or another appropriate route. The administration should start concurrently with the DSS treatment and continue throughout the study period.

Assessment of Colitis Severity

At the end of the treatment period (day 6-8), euthanize the mice and perform the following assessments:

a. Macroscopic Evaluation:

-

Measure the length of the colon from the cecum to the anus. Colitis is typically associated with a shortening of the colon.

-

Observe the colon for signs of inflammation, such as edema, hyperemia, and ulceration.

b. Histological Analysis:

-

Fix a segment of the distal colon in 10% neutral buffered formalin.

-

Embed the tissue in paraffin and prepare 5 µm sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Score the sections for histological signs of inflammation and tissue damage based on a standardized scoring system (see Table 2).

c. Myeloperoxidase (MPO) Assay:

MPO is an enzyme abundant in neutrophils, and its activity in the colon is a quantitative marker of neutrophil infiltration.

-

Homogenize a pre-weighed piece of colonic tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

-

Centrifuge the homogenate and collect the supernatant.

-

Measure MPO activity in the supernatant using a colorimetric assay with a substrate such as o-dianisidine dihydrochloride and hydrogen peroxide.

-

Read the absorbance at 460 nm and calculate MPO activity, typically expressed as units per gram of tissue.

Experimental Workflow

Caption: Experimental workflow for evaluating SM19712 in a DSS-induced colitis model.

Data Presentation

Table 1: Disease Activity Index (DAI) Scoring Criteria

| Score | Body Weight Loss (%) | Stool Consistency | Fecal Blood |